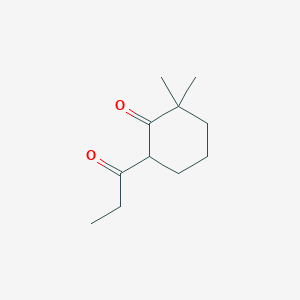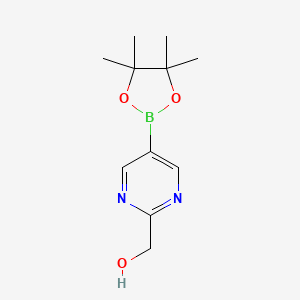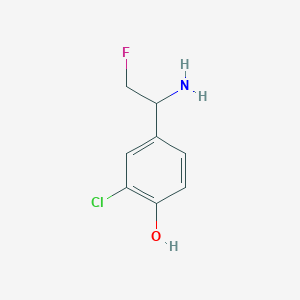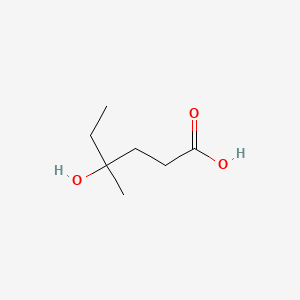
4-Hydroxy-4-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methylhexanoic acid typically involves the hydroxylation of 4-methylhexanoic acid. This can be achieved through various methods, including catalytic oxidation using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions: 4-Hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 4-Methylhexanoic acid, 4-Keto-4-methylhexanoic acid
Reduction: 4-Hydroxy-4-methylhexanol
Substitution: Various substituted hexanoic acids
科学的研究の応用
4-Hydroxy-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. Its effects are mediated through pathways involving enzyme catalysis and receptor binding, which can modulate cellular functions and metabolic activities.
類似化合物との比較
- 4-Hydroxyhexanoic acid
- 4-Methylhexanoic acid
- 4-Keto-4-methylhexanoic acid
Comparison: 4-Hydroxy-4-methylhexanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the hexanoic acid backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4-Hydroxyhexanoic acid lacks the methyl group, which can significantly alter its chemical properties and applications.
特性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
4-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-7(2,10)5-4-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |
InChIキー |
BHWOTLCMMUBASI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



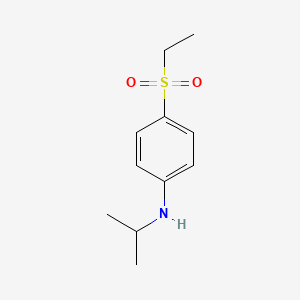
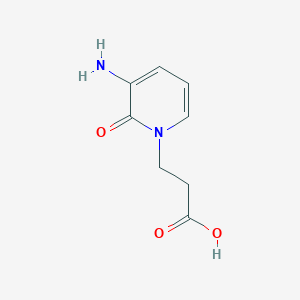
![1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13312703.png)
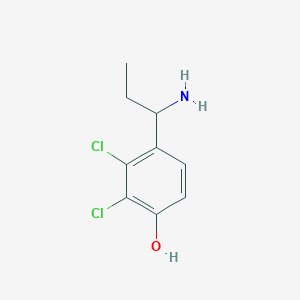
![6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312712.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
